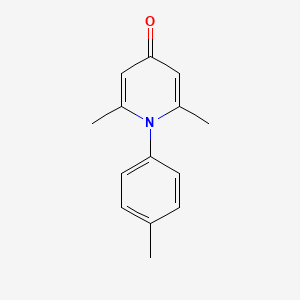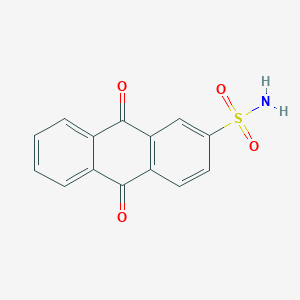![molecular formula C18H15Cl2N3OS B6482001 3-chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide CAS No. 897457-19-1](/img/structure/B6482001.png)
3-chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide is a compound of significant interest in various scientific research fields, including chemistry, biology, medicine, and industry. The structure comprises multiple functional groups, contributing to its versatility and reactivity in different chemical contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide involves a multi-step process, typically starting from commercially available starting materials. One common route includes the following steps:
Formation of 4-chlorophenyl imidazole: Starting with a reaction between 4-chlorophenylamine and glyoxal in the presence of an acid catalyst to form 4-chlorophenyl imidazole.
Thioether formation: Reacting 4-chlorophenyl imidazole with a sulfide source such as sodium hydrosulfide or a thiol compound, followed by oxidation to introduce the sulfanyl group.
Benzamide formation: Coupling the thioether intermediate with a chlorinated benzoyl chloride to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using similar reaction steps, optimized for yield, purity, and cost-efficiency. Parameters such as solvent choice, temperature control, and purification techniques would be fine-tuned to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions it Undergoes
3-chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide can undergo several types of chemical reactions:
Oxidation: The sulfur-containing moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction, particularly targeting the imidazole ring or the benzamide group.
Substitution: The chlorine atoms present in the structure can be targets for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation conditions.
Substitution: Sodium methoxide or other strong nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced forms of the imidazole ring or benzamide group.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide is used as a building block in organic synthesis, particularly in the creation of more complex molecules.
Biology
In biological research, this compound can act as a tool for studying enzyme interactions, particularly those involving imidazole-containing compounds. Its structure allows it to interact with a variety of biological targets, making it valuable in probing biochemical pathways.
Medicine
In medicinal chemistry, derivatives of this compound are explored for potential therapeutic applications due to their ability to modulate biological targets. Its unique structure offers opportunities for the development of novel drugs.
Industry
In industrial applications, the compound is utilized in the manufacture of specialty chemicals, including pharmaceuticals and agrochemicals, due to its versatility in chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The imidazole ring is known for its ability to coordinate with metal ions, which can play a role in the compound’s biological activity. The sulfanyl and benzamide groups contribute to the compound's ability to bind to specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide
3-chloro-N-(2-{[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide
3-chloro-N-(2-{[5-(4-phenylphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide
Uniqueness
What sets 3-chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide apart from its analogs is the presence of the 4-chlorophenyl group, which can influence its reactivity and biological interactions. This unique substitution pattern can affect its binding affinity to targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
3-chloro-N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS/c19-14-6-4-12(5-7-14)16-11-22-18(23-16)25-9-8-21-17(24)13-2-1-3-15(20)10-13/h1-7,10-11H,8-9H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOGWPVOWWAHRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclopentyl-5-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide](/img/structure/B6481923.png)
![N-cyclohexyl-5-(1-{[(3-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide](/img/structure/B6481934.png)
![5-(1-{[(3-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]pentanamide](/img/structure/B6481943.png)
![methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6481949.png)




![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B6481968.png)
![3-{3-phenyl-4-[(1Z)-{[(pyridin-4-yl)formamido]imino}methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B6481977.png)
![3-(benzenesulfonyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}propanamide](/img/structure/B6481984.png)
![2-chloro-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide](/img/structure/B6481992.png)
![2-chloro-N-(2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B6482008.png)
![N-(4-ethoxyphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6482017.png)
